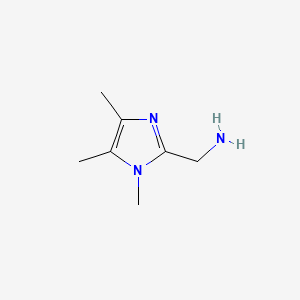
3-(Phenylsulfonyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfonyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H14ClNO2S and a molecular weight of 247.74 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isO=S (C1=CC=CC=C1) (C2CCNC2)=O.Cl . The InChI is 1S/C10H13NO2S.ClH/c12-14 (13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 247.74 .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 2,5-Disubstituted Pyrrolidines : 3-(Phenylsulfonyl)pyrrolidine hydrochloride is used in the synthesis of 2,5-disubstituted pyrrolidines through a process involving cyclisation reactions. This method achieves high yields and excellent stereoselectivities in the final products (Craig, Jones, & Rowlands, 2000).
- Formation of Pyrrolines via Cycloaddition : The compound plays a role in the synthesis of 3-pyrrolines using a nucleophilic [3 + 2] cycloaddition process, leading to the formation of rearranged cycloadducts (Moreno-Clavijo et al., 2009).
- Catalysis in Michael Addition : It's used as a catalyst in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, demonstrating high yield and stereoselectivity (Singh et al., 2013).
- Regioselective Addition Reactions : In the regioselective addition of nucleophiles towards double bonds, this compound forms specific addition products (Yang, Jeon, & Jeong, 2012).
Applications in Materials and Molecular Studies
- Thermally Activated Fluorescent Materials : The compound is used in the construction of thermally activated delayed fluorescent materials (TADF), demonstrating potential in the development of new TADF molecules (Wu et al., 2021).
- Molecular Structural Analysis : It has been used in molecular structural studies, providing insights into the conformation and orientation of molecules in compounds (Kishbaugh, Gribble, & Jasinski, 2007).
Biological and Pharmaceutical Research
- Gut Microbial Metabolite Identification : In pharmaceutical research, its derivatives have been studied for their metabolites in an in vitro fermentation model with rat intestinal microflora, showing potential in anticancer research (Wang et al., 2014).
- Discovery of RORγt Inverse Agonists : It's used in the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, demonstrating significant implications in therapeutic applications (Duan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMXFWPSGKJXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003562-01-3 |
Source


|
| Record name | Pyrrolidine, 3-(phenylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003562-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(phenylsulfonyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)






